1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
Description
Properties
Molecular Formula |
C21H20O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
InChI Key |
OAEYOACAIORYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
Origin of Product |
United States |
Biological Activity
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone, also known by its CAS number 1391054-19-5, is a synthetic organic compound with a molecular formula of CHO. This compound is primarily used in research settings and is not intended for therapeutic applications. It has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 304.38 g/mol |
| CAS Number | 1391054-19-5 |
| Appearance | Brown Solid |
| Purity | ≥90% |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.
Mechanistic Studies
Research indicates that this compound may interact with specific biological pathways, including:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
- Cytotoxic Effects : Some investigations have indicated that it may possess cytotoxic effects against certain cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms and specificity.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that this compound showed significant scavenging activity against free radicals, suggesting its potential role as a protective agent against oxidative damage.
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, highlighting its potential as a lead compound for anticancer drug development.
- Pharmacokinetic Profiling : Research involving pharmacokinetic modeling suggested favorable absorption and distribution characteristics for this compound, indicating its viability for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Ketone Moieties
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy groups (as in the target compound’s naphthalene substituent) enhance solubility and stabilize charge transfer transitions, critical for UV-absorbing materials . Methyl groups (e.g., 4-methylphenyl in 4-Methylpropiophenone) increase hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability .
Extended Aromatic Systems :
Heteroatom Incorporation :
- Sulfonyl (e.g., ) and thioether () groups introduce polarizable bonds, affecting reactivity and intermolecular interactions.
Preparation Methods
Friedel-Crafts Acylation Route
A method reported for related aromatic ketones involves the synthesis of acyl chlorides from substituted propanoic acids, followed by Friedel-Crafts acylation with aromatic rings.
Preparation of Acyl Chloride Intermediate
- Starting from 4,4,4-trifluoro-3-oxo butanoic acid derivatives, react with thionyl chloride at 50 °C for 2 hours to form the corresponding acyl chloride.
- Remove excess thionyl chloride by distillation under reduced pressure.
- Dissolve residue in methylene chloride and concentrate to purify the acyl chloride intermediate.
-
- Dissolve the acyl chloride in toluene.
- Add aluminum chloride portion-wise at 0 °C under stirring.
- Stir the reaction mixture under reflux at 110 °C for 8 hours.
- After cooling, wash the mixture with distilled water multiple times, dry over sodium sulfate, and concentrate to obtain the aromatic ketone product.
Yields: High yields (~93%) have been reported for similar 4-methylphenyl butane-1,3-dione derivatives using this method.
Claisen-Schmidt Condensation (Chalcone Synthesis)
For compounds structurally related to chalcones, such as 1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, the condensation of aromatic aldehydes with aromatic ketones under basic conditions is effective.
- Mix the appropriate aromatic ketone (e.g., 4-methylacetophenone) and aromatic aldehyde (e.g., 4-methoxybenzaldehyde or 4-methoxynaphthaldehyde) in ethanol.
- Add sodium hydroxide solution (20% m/v in ethanol).
- Stir the mixture at room temperature (around 20 °C) for 48 hours.
- Quench the reaction by adding 5% hydrochloric acid until neutral pH (~7).
- Extract the product with ethyl acetate, dry over sodium sulfate, filter, and purify by column chromatography.
Yields: Reported yields range from 27% to 99% depending on substrates and conditions.
Combined Approach for Target Compound
Given the structure of this compound, a plausible synthetic route would be:
- Synthesize the appropriate aromatic aldehyde bearing the 4-methoxynaphthalenyl group.
- Perform Claisen-Schmidt condensation with 4-methylacetophenone or its derivatives to form the α,β-unsaturated ketone intermediate.
- If saturation of the double bond is required, hydrogenation can be performed.
- Alternatively, Friedel-Crafts acylation of 4-methoxynaphthalene with an acyl chloride derived from 4-methylphenyl propanoic acid derivatives could be employed.
Data Table: Summary of Preparation Conditions and Yields
Analytical and Research Findings
- The Friedel-Crafts acylation method yields high purity products with typical brown oily appearance and good yield, suitable for further functionalization.
- Chalcone derivatives synthesized via Claisen-Schmidt condensation exhibit characteristic α,β-unsaturated ketone UV-visible absorption and can be confirmed by NMR and mass spectrometry.
- Melting points, boiling points, and density data for related compounds support the identity and purity of products, e.g., 1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has a boiling point of 412.1 °C and density of 1.096 g/cm³.
- Crystal structure data for related chalcone compounds are available, providing insight into molecular conformation and packing.
Q & A
Q. What are the common synthetic routes for 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 4-methoxy-1-naphthaldehyde under alkaline conditions (e.g., NaOH/ethanol). Alternatively, Friedel-Crafts acylation can be employed using 4-methoxynaphthalene and 3-(4-methylphenyl)propionyl chloride with Lewis acid catalysts like AlCl₃ . Key parameters include:
- Reaction temperature : 60–80°C for Claisen-Schmidt; 0–25°C for Friedel-Crafts.
- Catalyst loading : 10–20 mol% AlCl₃ for Friedel-Crafts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on NMR , IR , and mass spectrometry :
- ¹H NMR : Look for signals at δ 2.35–2.45 ppm (methyl group on phenyl), δ 3.85–3.95 ppm (methoxy group), and δ 6.50–8.50 ppm (aromatic protons). Coupling constants (e.g., J = 16.3 Hz for α,β-unsaturated ketones) confirm conjugation .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
- MS : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₂₁H₂₀O₂ (exact mass: 304.36 g/mol) .
Q. What biological activities have been explored for this compound?
- Methodological Answer : Preliminary in vitro assays focus on antimicrobial and anticancer potential:
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus at concentrations of 50–200 µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Dose-dependent studies (10–100 µM) assess cytotoxicity .
Advanced Research Questions
Q. How can low yields in Friedel-Crafts acylation be addressed?
- Methodological Answer : Optimize:
- Catalyst : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions .
- Solvent : Use nitrobenzene instead of dichloromethane to stabilize intermediates .
- Temperature : Gradual warming (0°C → room temperature) improves regioselectivity.
- Substrate ratio : A 1.2:1 molar ratio of acyl chloride to aromatic substrate minimizes unreacted starting material .
Q. How are contradictions in NMR spectral data resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism :
- Variable solvents : Compare DMSO-d₆ (polar, stabilizes enol form) vs. CDCl₃ (non-polar, favors keto form) .
- Decoupling experiments : Use 2D-COSY or NOESY to confirm coupling between α,β-unsaturated protons .
- Dynamic NMR : Monitor temperature-dependent shifts for tautomeric equilibria (e.g., enol ↔ keto) .
Q. What chromatographic methods ensure purity for pharmacological studies?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times with a reference standard (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) . For trace impurities, GC-MS with a DB-5MS column (He carrier gas) identifies volatile byproducts .
Q. How can computational studies enhance structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or topoisomerase II). Focus on the methoxynaphthalene moiety’s π-π stacking with active sites .
- QSAR models : Train with descriptors like logP (XLogP3 ≈ 3.4) and polar surface area (54 Ų) to predict bioavailability .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
